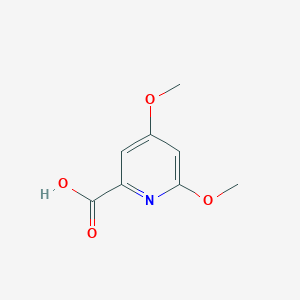

4,6-Dimethoxypicolinic acid

Description

Contextualization within Picolinic Acid Derivatives Chemistry

4,6-Dimethoxypicolinic acid is a derivative of picolinic acid, which itself is an isomer of pyridine (B92270) carboxylic acid. Picolinic acid and its derivatives are a versatile class of compounds with a rich history in medicinal chemistry and materials science. nih.gov The pyridine ring, being aromatic and electron-deficient, facilitates interactions like π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The carboxylic acid group adds polarity and has the ability to coordinate with metal ions, a feature that is particularly useful in the inhibition of enzymes. nih.gov

The core structure of picolinic acid consists of a pyridine ring with a carboxylic acid substituent at the 2-position. The addition of two methoxy (B1213986) groups at the 4- and 6-positions, as in 4,6-dimethoxypicolinic acid, significantly modifies the electronic and steric properties of the parent molecule. These modifications can influence its reactivity, solubility, and biological activity. The methoxy groups are electron-donating, which can affect the acidity of the carboxylic acid and the coordination properties of the nitrogen atom in the pyridine ring.

Emerging Research Areas for Substituted Pyridine Carboxylic Acids

Substituted pyridine carboxylic acids are a burgeoning field of study with wide-ranging applications. In recent years, there has been a significant number of patents and research articles highlighting the role of these derivatives in various areas of enzyme inhibition. nih.gov For instance, certain substituted pyridine carboxylic acid derivatives have been identified as potent inhibitors of histone demethylase enzymes, showing potential in cancer therapy. dovepress.com

Another significant area of research is in the development of inhibitors for tropical disease kinases, where pyridine carboxylic acid scaffolds are being explored. Furthermore, these compounds are being investigated as inhibitors for enzymes implicated in metabolic disorders. The structural versatility of the pyridine carboxylic acid core allows for fine-tuning of activity and selectivity, making it a highly adaptable scaffold in medicinal chemistry. nih.gov The development of new synthetic methodologies is also an active area of research, aiming to create novel derivatives with enhanced biological activities. researchgate.net

Historical Development of Research on Dimethoxypicolinic Acid Scaffolds

While specific historical milestones for 4,6-dimethoxypicolinic acid are not extensively documented in readily available literature, the broader history of picolinic acid derivatives provides context. Picolinic acid itself has been known for its biological activities for a considerable time. Research into dimethoxy-substituted picolinic acids is a more recent development, driven by the ongoing search for new therapeutic agents and materials with tailored properties. The synthesis and characterization of various dimethoxypicolinic acid isomers, including 3,5-dimethoxypicolinic acid and 5,6-dimethoxypicolinic acid, indicate a growing interest in this specific class of substituted pyridine carboxylic acids. cymitquimica.com The exploration of their coordination chemistry and potential applications in areas like catalysis and as intermediates in the synthesis of more complex molecules is an active field of study. cymitquimica.com

Chemical Properties of 4,6-Dimethoxypicolinic Acid

| Property | Value |

| Molecular Formula | C8H9NO4 fluorochem.co.uksigmaaldrich.com |

| IUPAC Name | 4,6-dimethoxy-2-pyridinecarboxylic acid sigmaaldrich.com |

| CAS Number | 90764-84-4 fluorochem.co.uksigmaaldrich.com |

| Heavy Atom Count | 13 chem-space.com |

| Rotatable Bond Count | 3 chem-space.com |

| Hydrogen Bond Acceptor Count | 5 chem-space.com |

| Hydrogen Bond Donor Count | 1 chem-space.com |

| Polar Surface Area | 69 Ų chem-space.com |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-6(8(10)11)9-7(4-5)13-2/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOFPEDHFWODKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4,6 Dimethoxypicolinic Acid

Established Synthetic Pathways to the 4,6-Dimethoxypicolinic Acid Core

The synthesis of 4,6-dimethoxypicolinic acid has been approached through several established multistep pathways. These routes often begin with commercially available pyridine (B92270) derivatives and involve a series of transformations to introduce the desired methoxy (B1213986) and carboxylic acid functionalities.

Multistep Reaction Sequences

One documented synthesis of 4,6-dimethoxypicolinic acid starts from a precursor compound and proceeds through a defined sequence of reactions to yield the final product. snu.ac.kr While specific details of all multistep syntheses are not exhaustively available in the public domain, the general approach involves the strategic modification of a pyridine ring. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

A plausible synthetic route could involve starting with a di-substituted pyridine and introducing the carboxylic acid group at a later stage. For instance, a starting material like 2-chloro-4,6-dimethoxypyridine (B11224) could potentially be converted to 4,6-dimethoxypicolinonitrile, which can then be hydrolyzed to the desired carboxylic acid. The hydrolysis of a nitrile group to a carboxylic acid is a standard transformation in organic synthesis and can be achieved under acidic or basic conditions. vulcanchem.com

Key Intermediate Identification and Characterization

The successful execution of a multistep synthesis relies heavily on the identification and characterization of key intermediates. In the synthesis of 4,6-dimethoxypicolinic acid, intermediates such as 5,6-dimethoxypicolinonitrile (B1440474) are crucial. vulcanchem.com The characterization of these intermediates is typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm their structure before proceeding to the next step.

For example, in a related synthesis, the formation of an intermediate was confirmed by ¹H and ¹³C NMR spectroscopy. nih.gov The ¹H-NMR spectrum of 5,6-dimethoxypicolinic acid, a related isomer, shows characteristic signals for the aromatic protons and the methoxy groups. Specifically, it displays signals at δ 7.84 (d, 1H, J = 8.0 Hz), 7.17 (d, 1H, J = 8.0 Hz), 4.06 (s, 3H), and 3.95 (s, 3H). snu.ac.kr

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes is driven by the need for more efficient, cost-effective, and environmentally friendly processes.

Regioselective Synthesis Strategies

Regioselective synthesis is critical when dealing with substituted pyridines to ensure that functional groups are introduced at the desired positions. numberanalytics.comrsc.org In the context of 4,6-dimethoxypicolinic acid, this means controlling the placement of the two methoxy groups and the carboxylic acid on the pyridine ring.

Directed ortho-metalation is a powerful strategy for achieving regioselectivity in the synthesis of substituted aromatic compounds. organic-chemistry.org This technique involves using a directing group to guide a metalating agent to a specific ortho position. For instance, a carboxylic acid group can direct lithiation to the adjacent position on the ring, allowing for the subsequent introduction of a substituent. organic-chemistry.org While not explicitly detailed for 4,6-dimethoxypicolinic acid, such strategies are valuable for controlling the regiochemical outcome of the synthesis. organic-chemistry.org

The table below illustrates the importance of regioselectivity by showing different isomers of dimethoxypicolinic acid, each with unique properties and potential applications.

Table 1: Isomers of Dimethoxypicolinic Acid

| Compound Name | CAS Number | Molecular Formula | Key Distinguishing Feature |

|---|---|---|---|

| 4,6-Dimethoxypicolinic acid | 90764-84-4 | C₈H₉NO₄ | Methoxy groups at positions 4 and 6. |

| 3,5-Dimethoxypicolinic acid | Not available | C₈H₉NO₄ | Methoxy groups at positions 3 and 5. |

| 5,6-Dimethoxypicolinic acid | 324028-89-9 | C₈H₉NO₄ | Methoxy groups at positions 5 and 6. cymitquimica.comsigmaaldrich.com |

This table is for illustrative purposes and may not be exhaustive.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. mit.edunih.gov This includes the use of safer solvents, reducing waste, and employing catalytic methods. mit.edunih.gov In the synthesis of picolinic acid derivatives, greener approaches could involve:

Use of Catalysts: Employing catalysts can reduce the need for stoichiometric reagents, minimizing waste and often allowing for milder reaction conditions. mit.eduacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. mit.edunih.gov

While specific green chemistry applications for the synthesis of 4,6-dimethoxypicolinic acid are not widely reported, the general principles are applicable and represent an area for future development.

Catalyst Systems and Reaction Condition Tuning for Enhanced Yields and Selectivity

The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, is crucial for maximizing the yield and selectivity of a synthesis. numberanalytics.comnumberanalytics.comwhiterose.ac.uk

The use of transition metal catalysts, such as those based on palladium, rhodium, or nickel, is common in cross-coupling reactions that could be employed in the synthesis of picolinic acid derivatives. fluorochem.co.uk For instance, a palladium-catalyzed reaction could be used to introduce a methoxy group onto the pyridine ring. The choice of ligand for the metal catalyst can significantly influence the reaction's efficiency and selectivity. numberanalytics.com

The table below presents a hypothetical optimization of a key reaction step in the synthesis of a picolinic acid derivative, demonstrating how varying conditions can impact the outcome.

Table 2: Hypothetical Reaction Optimization for a Picolinic Acid Derivative

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Toluene | 80 | 12 | 65 |

| 2 | PdCl₂(PPh₃)₂ | DMF | 100 | 8 | 78 |

| 3 | NiCl₂(dppp) | Acetonitrile (B52724) | 80 | 12 | 55 |

This data is hypothetical and for illustrative purposes only.

By systematically varying these parameters, chemists can identify the optimal conditions to achieve the desired product in high yield and purity. numberanalytics.comnih.gov

Chemical Transformations and Derivatization Studies of 4,6 Dimethoxypicolinic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and other related functional groups, or its complete removal through decarboxylation.

Esterification and Amidation Reactions

Esterification of 4,6-dimethoxypicolinic acid can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. scienceready.com.aumasterorganicchemistry.com The reaction is typically performed under reflux conditions, with the alcohol often serving as the solvent to drive the equilibrium towards the ester product. scienceready.com.au For instance, reaction with methanol (B129727) in the presence of H₂SO₄ would yield methyl 4,6-dimethoxypicolinate.

Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol at or below room temperature. This method is particularly useful for sensitive substrates.

Amidation reactions are crucial for introducing nitrogen-containing functionalities. These transformations are typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). commonorganicchemistry.comnih.gov The reaction proceeds through an active ester intermediate, which then readily reacts with the amine to form the corresponding amide, such as 4,6-dimethoxypicolinamide. The use of a base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction. nih.gov

Table 1: Representative Esterification and Amidation Reactions of 4,6-Dimethoxypicolinic Acid

| Transformation | Reagents and Conditions | Product |

| Esterification | Methanol (MeOH), H₂SO₄ (cat.), Reflux | Methyl 4,6-dimethoxypicolinate |

| Esterification | Isopropanol, DCC, DMAP (cat.), CH₂Cl₂ | Isopropyl 4,6-dimethoxypicolinate |

| Amidation | Benzylamine, EDC, HOBt, DIPEA, DMF | N-Benzyl-4,6-dimethoxypicolinamide |

| Amidation | Morpholine, EDC, HOBt, CH₃CN | (4,6-Dimethoxypyridin-2-yl)(morpholino)methanone |

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation can be an important transformation. For picolinic acids, this reaction can often be induced by heating (pyrolysis). libretexts.org The presence of the nitrogen atom in the pyridine (B92270) ring can facilitate this process. The thermal decarboxylation of 4,6-dimethoxypicolinic acid would be expected to yield 2,4-dimethoxypyridine. The reaction conditions, such as temperature and the presence of a catalyst, can significantly influence the efficiency of the decarboxylation. For some heteroaromatic carboxylic acids, decarboxylation can be catalyzed by metal salts, such as those of copper or silver, in a suitable solvent.

Table 2: Potential Decarboxylation of 4,6-Dimethoxypicolinic Acid

| Transformation | Reagents and Conditions | Product |

| Thermal Decarboxylation | High Temperature (Pyrolysis) | 2,4-Dimethoxypyridine |

| Catalytic Decarboxylation | Ag₂CO₃, AcOH, DMSO | 2,4-Dimethoxypyridine |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-oxidation, N-alkylation, and quaternization products.

N-Oxidation and N-Alkylation

N-Oxidation of the pyridine nitrogen in 4,6-dimethoxypicolinic acid can be accomplished using various oxidizing agents. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid like acetic acid. orgsyn.orgorganic-chemistry.org The resulting product, 4,6-dimethoxypyridine-1-oxide-2-carboxylic acid, features a pyridine N-oxide moiety which can alter the electronic properties and reactivity of the aromatic ring.

N-Alkylation involves the formation of a new bond between the pyridine nitrogen and an alkyl group. This can be achieved by reacting a derivative of 4,6-dimethoxypicolinic acid, such as its ester, with an alkylating agent like an alkyl halide (e.g., methyl iodide) or an alkyl sulfate (B86663). These reactions typically proceed via an S_N2 mechanism.

Table 3: N-Oxidation and N-Alkylation Reactions

| Transformation | Substrate | Reagents and Conditions | Product |

| N-Oxidation | 4,6-Dimethoxypicolinic acid | m-CPBA, CH₂Cl₂ | 4,6-Dimethoxypyridine-1-oxide-2-carboxylic acid |

| N-Alkylation | Methyl 4,6-dimethoxypicolinate | Methyl iodide (CH₃I), DMF | 1-Methyl-4,6-dimethoxy-1,2-dihydropyridin-2-one |

Quaternization Chemistry

The reaction of the pyridine nitrogen with an alkyl halide can lead to the formation of a quaternary pyridinium (B92312) salt. This reaction, known as the Menshutkin reaction, involves the direct alkylation of the pyridine nitrogen. For instance, treatment of methyl 4,6-dimethoxypicolinate with an excess of an alkyl halide, such as ethyl bromide, typically under heating, would yield the corresponding N-ethyl-2-(methoxycarbonyl)-4,6-dimethoxypyridin-1-ium bromide. chemistry-chemists.com The quaternization introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

Table 4: Quaternization Reaction

| Substrate | Reagents and Conditions | Product |

| Methyl 4,6-dimethoxypicolinate | Ethyl bromide (CH₃CH₂Br), Acetonitrile (B52724), Reflux | N-Ethyl-2-(methoxycarbonyl)-4,6-dimethoxypyridin-1-ium bromide |

Transformations at Methoxy (B1213986) Substituents

The methoxy groups at the 4- and 6-positions of the pyridine ring can also be targets for chemical modification, most notably through demethylation reactions. Cleavage of the methyl ether can be achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). vulcanchem.comcommonorganicchemistry.comclockss.org These reactions typically require harsh conditions, such as heating, and result in the formation of the corresponding hydroxypyridine derivatives. Depending on the stoichiometry of the demethylating agent, it may be possible to selectively cleave one or both methoxy groups, leading to 4-hydroxy-6-methoxypicolinic acid or 4,6-dihydroxypicolinic acid, respectively.

Table 5: Demethylation of Methoxy Substituents

| Transformation | Reagents and Conditions | Product |

| Mono-demethylation | BBr₃ (1 equivalent), CH₂Cl₂, 0 °C to rt | 4-Hydroxy-6-methoxypicolinic acid |

| Di-demethylation | Excess HBr, Acetic acid, Reflux | 4,6-Dihydroxypicolinic acid |

Demethylation Strategies

The selective removal of methyl groups from the methoxy substituents on the pyridine ring is a critical transformation in the synthesis of various derivatives. Under acidic conditions, it is possible to achieve selective demethylation. For instance, the 6-methoxy group is often more reactive due to its proximity to the ring nitrogen, which can stabilize the transition state. A common method involves the use of lithium chloride (LiCl) and p-toluenesulfonic acid (pTSA) in a solvent like dimethylformamide (DMF). This reaction, when carried out at elevated temperatures, can yield the mono-demethylated product at the 6-position in high yields. Another approach involves using aluminum chloride (AlCl₃) in a solvent such as dichloromethane. jst.go.jp While effective, this method may lead to the demethylation of both methoxy groups, depending on the reaction conditions.

| Reagent System | Solvent | Temperature | Outcome | Yield |

| LiCl, p-toluenesulfonic acid | DMF | 80°C | Mono-demethylation at the 6-position | 90% |

| AlCl₃ | Dichloromethane | Room Temperature | Demethylation of methyl ethers | 45-74% jst.go.jp |

The synthesis of certain complex molecules, such as 1-deazauridine, has been attempted using 2,6-dimethoxypyridine (B38085) as a starting material. However, subsequent demethylation steps in these synthetic routes have proven to be challenging, sometimes leading to undesired side reactions like anomerization and isomerization. nih.gov

Ethereal Linkage Cleavage Reactions

The cleavage of the ether linkages in dimethoxypyridine derivatives is typically achieved under strongly acidic conditions. youtube.comwikipedia.org Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this purpose, while hydrochloric acid (HCl) is generally not used for ether cleavage. libretexts.orglibretexts.org The mechanism of this cleavage can be either S(_N)1 or S(_N)2, depending on the structure of the groups attached to the ether oxygen. wikipedia.orglibretexts.org

For ethers with primary and secondary alkyl groups, the reaction proceeds via an S(_N)2 mechanism. The acid protonates the ether oxygen, and the halide ion then attacks the less sterically hindered carbon atom. wikipedia.orglibretexts.org In the case of aryl alkyl ethers, the cleavage always results in a phenol (B47542) and an alkyl halide because nucleophilic attack on the aromatic ring carbon is disfavored. libretexts.org

Ethers containing a tertiary alkyl group tend to cleave through an S(_N)1 mechanism due to the stability of the resulting carbocation. wikipedia.orglibretexts.org The reaction is often rapid and can occur at moderate temperatures. libretexts.org

| Reagent | Mechanism | Products |

| HBr or HI | S(_N)2 (for primary/secondary alkyl groups) | Alcohol and Alkyl Halide libretexts.org |

| HBr or HI | S(_N)1 (for tertiary alkyl groups) | Alcohol and Alkyl Halide libretexts.orglibretexts.org |

| Strong Acid (e.g., trifluoroacetic acid) | E1 (for tertiary alkyl groups) | Alcohol and Alkene libretexts.org |

It is important to note that diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Functionalization of the Pyridine Ring System

Electrophilic Aromatic Substitution Patterns

The electron-donating nature of the methoxy groups in dimethoxypyridine derivatives influences the pattern of electrophilic aromatic substitution. cymitquimica.com These groups increase the electron density of the pyridine ring, particularly at the positions ortho and para to them. However, in pyridine systems, the nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. The interplay of these effects directs incoming electrophiles. For 2,6-dimethoxypyridine, electrophilic attack is facilitated primarily at the 4-position due to both steric and electronic directing effects of the methoxy groups.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (S(_N)Ar) is a key reaction for functionalizing the pyridine ring, especially when it is substituted with electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com However, the electron-donating methoxy groups in 4,6-dimethoxypicolinic acid would typically deactivate the ring towards S(_N)Ar. Despite this, these reactions can occur under specific conditions.

The S(_N)Ar mechanism generally involves two steps: the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group to restore aromaticity. libretexts.org The presence of a good leaving group, such as a halogen, at the 2- or 4-position of the pyridine ring facilitates this reaction. cymitquimica.comyoutube.com For instance, 2-chloro-4,6-dimethoxypyridine (B11224) can undergo nucleophilic substitution. cymitquimica.com

Recent developments have shown that even methoxy groups can be displaced by strong nucleophiles. A protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the nucleophilic amination of methoxypyridines, providing access to various aminopyridine derivatives. ntu.edu.sg

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been applied to pyridine derivatives. wiley-vch.deeie.grresearchgate.net These reactions typically involve the coupling of an organic halide or pseudohalide with an organometallic nucleophile, catalyzed by a transition metal, most commonly palladium. wiley-vch.de

In the context of dimethoxypyridine derivatives, these reactions allow for the introduction of a wide range of substituents onto the pyridine ring. For example, the Suzuki-Miyaura cross-coupling reaction of a bromo-dimethoxypyridine derivative with an arylboronic acid can be used to form a biaryl compound. jst.go.jp This reaction is often catalyzed by a palladium complex, such as PdCl(_2)(PPh(_3))(_2), in the presence of a base like sodium carbonate. jst.go.jp

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions. eie.gr N-aryl-2-aminopyridines, for instance, can readily form stable complexes with metals, which facilitates cyclization and functionalization reactions. rsc.org

| Reaction Name | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura | Palladium complex (e.g., PdCl(_2)(PPh(_3))(_2)) | Aryl halide and Arylboronic acid | C-C (Aryl-Aryl) jst.go.jp |

| General Cross-Coupling | Transition Metal (e.g., Pd, Cu) | Organic halide and Organometallic nucleophile | C-C, C-Heteroatom wiley-vch.de |

Applications of 4,6 Dimethoxypicolinic Acid As a Versatile Building Block in Organic Synthesis

Construction of Complex Heterocyclic Architectures

The inherent structure of 4,6-dimethoxypicolinic acid, featuring a nitrogen-containing aromatic ring, makes it an ideal starting point for the synthesis of more elaborate heterocyclic compounds. The carboxylic acid function is readily converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to form new rings.

The synthesis of pyridine-fused systems, where one or more rings are annulated to the initial pyridine (B92270) core, represents a significant area of heterocyclic chemistry. These structures are of interest due to their presence in biologically active molecules and functional materials. Common strategies for creating such systems include the Skraup-Doebner-von Miller reaction and the Friedländer annulation, which typically involve the cyclization of precursors onto an existing ring.

While 4,6-dimethoxypicolinic acid possesses the foundational pyridine ring, its direct application as a starting material in widely reported, named reactions for creating fused-pyridine systems is not extensively documented in prominent literature. The development of such systems often relies on precursors with different functional group patterns that are more directly amenable to classical cyclization strategies. However, the functional groups present on 4,6-dimethoxypicolinic acid could theoretically be modified through multi-step synthetic sequences to generate precursors suitable for intramolecular cyclization, thereby forming fused heterocyclic structures.

The carboxylic acid moiety of 4,6-dimethoxypicolinic acid is a key handle for elaboration into other nitrogen-containing heterocycles. A primary and fundamental transformation is its conversion to picolinamide (B142947) derivatives. This is typically achieved by activating the carboxylic acid (e.g., converting it to an acyl chloride) and subsequently reacting it with a primary or secondary amine.

A patent for pest controllers describes the synthesis of a related compound, 3-benzyloxy-4,6-dimethoxypicolinic acid, and its subsequent conversion to a picolinamide. googleapis.com This reaction exemplifies how the picolinic acid scaffold is used to create new C-N bonds, forming amides that are themselves important final products or intermediates for further cyclization. For instance, acetamide (B32628) derivatives can undergo cyclization with reagents like thioglycolic acid to form nitrogen-containing heterocycles such as thiazolidinones. researchgate.net This suggests that picolinamide derivatives derived from 4,6-dimethoxypicolinic acid could serve as precursors for a variety of other heterocyclic systems through subsequent cyclization reactions.

| Starting Material | Reagents | Product Type | Significance |

|---|---|---|---|

| 3-Benzyloxy-4,6-dimethoxypicolinic acid | 1. Activation (e.g., SOCl₂) 2. Amine (e.g., 4-phenoxyaniline) | Picolinamide | Demonstrates the conversion of the carboxylic acid to an amide, a key step for building more complex nitrogen-containing molecules. googleapis.com |

Role in Fragment-Based Approaches to Molecular Design

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. beilstein-journals.org These initial hits then serve as starting points for optimization into more potent and selective drug candidates.

Substituted pyridine scaffolds are of high interest in drug discovery due to their ability to form key interactions with biological targets and their prevalence in existing medicines. cymitquimica.com 4,6-Dimethoxypicolinic acid possesses several characteristics that make it a suitable candidate for inclusion in a fragment library. Its rigid aromatic core presents a well-defined shape for probing binding pockets, while the pyridine nitrogen and the oxygen atoms of the carboxyl and methoxy (B1213986) groups can act as hydrogen bond acceptors. The carboxylic acid proton can act as a hydrogen bond donor. These features facilitate the formation of specific, directional interactions with protein targets.

While direct studies featuring 4,6-dimethoxypicolinic acid in FBDD campaigns are not widely reported, the broader class of picolinamide derivatives has been explored for biological activity. For example, various picolinamide derivatives have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov This indicates the biological relevance of the picolinic acid core and supports the potential of fragments like 4,6-dimethoxypicolinic acid to serve as valuable starting points in drug discovery.

| Desirable Fragment Property | Corresponding Feature in 4,6-Dimethoxypicolinic Acid | Rationale |

|---|---|---|

| Low Molecular Weight (< 300 Da) | Molecular Weight: 183.16 g/mol | Falls within the typical range for fragments, allowing for significant scope for chemical elaboration. |

| Presence of H-bond Donors/Acceptors | Carboxyl group (donor/acceptor), Pyridine N (acceptor), Methoxy O (acceptor) | Provides multiple points for specific interactions with protein targets. |

| Structural Rigidity | Aromatic pyridine ring | Reduces the entropic penalty upon binding and presents a well-defined vector for exploring chemical space. |

| Synthetic Tractability | Carboxylic acid group | The carboxylic acid is a versatile functional handle for chemical modification and fragment linking. |

Precursor in Advanced Organic Material Synthesis Research

Advanced organic materials, such as metal-organic frameworks (MOFs) and coordination polymers, are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention for their applications in gas storage, catalysis, and sensing. Pyridine carboxylic acids are particularly effective as organic linkers in the synthesis of these materials. The pyridine nitrogen and the carboxylate group can coordinate to metal centers, acting as a bidentate ligand to build extended one-, two-, or three-dimensional networks.

Although specific research detailing the use of 4,6-dimethoxypicolinic acid as a linker in MOF synthesis is limited, its structural motifs are highly relevant. Its constitution as a pyridine carboxylic acid makes it a prime candidate for functioning as an organic linker. The methoxy groups can also influence the resulting material's properties by modifying the electronic nature of the pyridine ring and by affecting the packing of the framework through steric interactions or weak hydrogen bonding. The general utility of pyridine carboxylic acids in constructing MOFs suggests a strong potential application for 4,6-dimethoxypicolinic acid in this area of materials science research.

| MOF Component | Potential Role of 4,6-Dimethoxypicolinic Acid | Structural Justification |

|---|---|---|

| Organic Linker (Strut) | The entire molecule | Connects metal nodes to form the framework. |

| Coordinating Groups | Pyridine nitrogen and carboxylate oxygen | These groups can bind to metal ions, forming the coordination bonds that define the MOF structure. |

| Modulating Group | Methoxy groups | Can tune the electronic properties and porosity of the final material. |

Coordination Chemistry of 4,6 Dimethoxypicolinic Acid and Its Metal Complexes

Ligand Design Principles and Chelation Properties

The coordinating ability of 4,6-dimethoxypicolinic acid is predicated on the well-understood behavior of its parent molecule, picolinic acid. The presence of a pyridine (B92270) nitrogen atom and a carboxylic acid group in an ortho position creates a potent bidentate chelating site. The methoxy (B1213986) groups at the 4 and 6 positions are expected to influence the electronic properties of the pyridine ring, which in turn can modulate the coordination strength and stability of the resulting metal complexes.

Pyridine Nitrogen Coordination Modes

The nitrogen atom of the pyridine ring in picolinic acid derivatives typically acts as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate covalent bond. ambeed.com This interaction is a defining feature of the coordination chemistry of this class of ligands. The methoxy groups on 4,6-dimethoxypicolinic acid are electron-donating, which should increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom. This enhanced basicity would theoretically lead to stronger metal-nitrogen bonds compared to unsubstituted picolinic acid.

Carboxylate Oxygen Coordination Modes

The carboxylate group offers several potential coordination modes. Upon deprotonation, the carboxylate can coordinate to a metal ion in a monodentate fashion, with one of the oxygen atoms binding to the metal. More commonly, it participates in a bidentate chelate with the pyridine nitrogen, forming a stable five-membered ring. The oxygen atoms of the carboxylate group can also act as bridging ligands between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Multidentate Ligand Architectures (e.g., related dipicolinic acid derivatives)

Extending the principles observed in related structures, such as dipicolinic acid, provides further insight. Dipicolinic acid, with two carboxylate groups, typically acts as a tridentate O,N,O-ligand, forming two five-membered chelate rings with a metal ion. This tridentate coordination generally results in highly stable complexes. While 4,6-dimethoxypicolinic acid is inherently a bidentate ligand, the electronic influence of the methoxy groups could be compared to the electronic effects of additional coordinating groups in more complex architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinic acid derivatives generally involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be controlled to isolate complexes with different metal-to-ligand ratios and coordination geometries.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, are prime candidates for forming a wide variety of complexes with picolinic acid derivatives. The geometry of these complexes can range from tetrahedral and square planar for four-coordinate metals to octahedral for six-coordinate metals. Characterization of these complexes would typically involve techniques such as X-ray crystallography to determine the solid-state structure, and spectroscopic methods like IR and UV-Vis spectroscopy to probe the coordination environment of the metal ion. Magnetic susceptibility measurements would also be crucial for determining the oxidation state and spin state of the metal center.

Table 1: Expected Properties of Hypothetical Transition Metal Complexes with 4,6-Dimethoxypicolinic Acid

| Metal Ion | Expected Coordination Geometry | Potential Characterization Data |

| Cu(II) | Square Planar or Distorted Octahedral | Paramagnetic, Characteristic d-d transitions in UV-Vis spectrum |

| Ni(II) | Octahedral | Paramagnetic, Multiple d-d transitions in UV-Vis spectrum |

| Zn(II) | Tetrahedral or Octahedral | Diamagnetic, Colorless, Characterized by NMR and IR spectroscopy |

| Fe(III) | Octahedral | Paramagnetic, Intense charge-transfer bands in UV-Vis spectrum |

Main Group Metal Complexes

Main group metals also form complexes with picolinic acid and its derivatives. The coordination chemistry of these complexes is often dictated by the size and charge of the metal ion. Due to the lack of d-orbitals, their complexes are typically colorless and diamagnetic. Spectroscopic techniques such as NMR are particularly useful for characterizing these complexes in solution.

Despite the rich coordination chemistry of picolinic acid analogues, the absence of specific research on 4,6-dimethoxypicolinic acid represents a significant knowledge gap. The predicted electronic effects of the methoxy substituents suggest that this ligand could form unique and potentially useful metal complexes. Future research in this area is needed to synthesize and characterize these compounds, thereby expanding the fascinating world of coordination chemistry.

Structural Analysis of Coordination Compounds

Coordination Geometries and Ligand Field Environments

There is a lack of published crystal structures for metal complexes of 4,6-Dimethoxypicolinic acid. Therefore, a detailed analysis of coordination numbers, geometries (e.g., octahedral, tetrahedral, square planar), and the resulting ligand field environments for specific metal ions is not possible. scirp.orgmdpi.comnih.gov General coordination geometries are determined by factors such as the size and oxidation state of the central metal ion and the nature of the ligands. unime.it

Supramolecular Interactions in Crystal Lattices

The study of supramolecular interactions, such as hydrogen bonding, π-π stacking, and other non-covalent forces, is contingent on the availability of crystal structure data. mdpi.comnih.gov Without this data for 4,6-Dimethoxypicolinic acid complexes, a description of their supramolecular assemblies in the solid state cannot be provided.

Investigation of Catalytic Applications of Metal Complexes

While metal complexes are widely investigated for their catalytic properties in various organic transformations, no specific studies detailing the catalytic use of metal complexes derived from 4,6-Dimethoxypicolinic acid were found. rsc.orgmdpi.comrsc.org Research on related pyridine-based ligands suggests potential applications in areas such as oxidation, reduction, and cross-coupling reactions, but this remains unconfirmed for this particular ligand.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4,6 Dimethoxypicolinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 4,6-Dimethoxypicolinic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides information on the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

Advanced NMR Pulse Sequences for Structure Elucidation

For complex derivatives or for providing unequivocal proof of the substitution pattern, advanced NMR pulse sequences can be employed. The Nuclear Overhauser Effect (NOE) is particularly useful. An NOE is a through-space interaction that is observed between nuclei that are close in proximity, regardless of whether they are connected through bonds.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on 4,6-Dimethoxypicolinic acid would reveal key spatial relationships:

A cross-peak between the protons of the 4-OCH₃ group and both H-3 and H-5, indicating their spatial proximity.

A cross-peak between the protons of the 6-OCH₃ group and only H-5.

This specific pattern of NOE correlations provides definitive proof of the 4,6-substitution pattern, as other isomers would exhibit different through-space interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental formula. For 4,6-Dimethoxypicolinic acid (molecular formula C₈H₉NO₄), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the elemental composition and ruling out other potential formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide a fragmentation pattern that acts as a structural fingerprint. chemguide.co.uk For aromatic carboxylic acids, characteristic fragmentation pathways include losses of small, stable molecules or radicals. libretexts.orgyoutube.com

Predicted Key MS/MS Fragments for 4,6-Dimethoxypicolinic Acid [M+H]⁺ (m/z 184.06)

| Fragmentation Pathway | Lost Neutral(s) | Predicted Fragment m/z |

|---|---|---|

| Loss of water | H₂O | 166.05 |

| Loss of methyl radical | •CH₃ | 169.05 |

| Loss of formaldehyde | CH₂O | 154.05 |

| Loss of carbon dioxide | CO₂ | 140.07 |

| Loss of •CH₃ and CO | •CH₃, CO | 141.05 |

Analysis of this fragmentation pattern allows for the confirmation of the presence of both methoxy (B1213986) and carboxylic acid functional groups.

Chromatographic Separation Techniques

Chromatography is essential for the purification of 4,6-Dimethoxypicolinic acid and for its analysis within complex mixtures, particularly for separating it from its structural isomers (e.g., 3,4-, 3,5-, or 5,6-dimethoxypicolinic acid). Due to the polar and ionizable nature of picolinic acid derivatives, specific chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC) is the most common method. Several modes can be employed:

Reversed-Phase (RP-HPLC): Using a nonpolar stationary phase (like C18) with a polar mobile phase. Due to the high polarity of the analyte, retention may be weak. The mobile phase pH can be adjusted to suppress the ionization of the carboxylic acid, increasing retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is well-suited for retaining and separating very polar compounds that are not well-retained in reversed-phase mode.

Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating isomers that differ slightly in their hydrophobicity and pKa values.

Hydrogen-Bonding Chromatography: Specialized columns can separate isomers based on differences in their ability to form hydrogen bonds with the stationary phase, a technique shown to be effective for pyridine (B92270) isomers. sielc.com

These liquid chromatography methods can be coupled directly to a mass spectrometer (LC-MS), allowing for the simultaneous separation and mass analysis of 4,6-Dimethoxypicolinic acid and its derivatives, providing a powerful tool for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of 4,6-dimethoxypicolinic acid and its derivatives from complex mixtures. The development of a robust HPLC method requires careful optimization of several parameters to achieve high resolution, sensitivity, and reproducibility.

A common approach for the analysis of picolinic acid derivatives involves reversed-phase chromatography. researchgate.net A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for the effective separation of moderately polar compounds like 4,6-dimethoxypicolinic acid. researchgate.netnih.gov The mobile phase composition is a critical factor influencing retention and selectivity. A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comukm.my The pH of the aqueous component is adjusted to control the ionization state of the acidic picolinic acid moiety, thereby affecting its retention on the nonpolar stationary phase. For instance, a lower pH will suppress the ionization of the carboxylic acid group, leading to increased retention.

Ion-pair chromatography can also be utilized to enhance the retention and separation of picolinic acid derivatives. researchgate.net Reagents like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be added to the mobile phase to form neutral ion pairs with the analyte, which have a stronger interaction with the reversed-phase column. researchgate.net

Detection is commonly achieved using a UV detector, as the pyridine ring of 4,6-dimethoxypicolinic acid exhibits strong absorbance in the UV region. researchgate.netnih.govresearchgate.net The selection of an appropriate wavelength is crucial for maximizing sensitivity and minimizing interference from other components in the sample. For related compounds, detection wavelengths around 210 nm and 265 nm have been reported. researchgate.netnih.govresearchgate.net

The development of an HPLC method for 4,6-dimethoxypicolinic acid would involve a systematic study of these parameters to find the optimal conditions for the desired analytical outcome, whether it be for purity assessment, quantification, or preparative separation.

Table 1: Illustrative HPLC Method Parameters for Picolinic Acid Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic acids. researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (gradient or isocratic) | Acetonitrile acts as the organic modifier, while phosphoric acid controls the pH to ensure the analyte is in a non-ionized form for better retention. sielc.com |

| Flow Rate | 0.8 - 1.0 mL/min | A typical analytical flow rate that provides a balance between analysis time and separation efficiency. nih.govukm.my |

| Detection | UV at 265 nm | The aromatic nature of the picolinic acid moiety allows for sensitive detection at this wavelength. researchgate.net |

| Injection Volume | 10 - 20 µL | A standard injection volume for analytical HPLC. |

| Column Temperature | 25 - 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, 4,6-dimethoxypicolinic acid, being a polar and non-volatile carboxylic acid, is not directly amenable to GC-MS analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

A common derivatization strategy for carboxylic acids is esterification. For instance, the formation of methyl esters is a widely used approach. researchgate.net Another effective method involves the formation of picolinyl esters, which not only increases volatility but also provides characteristic fragmentation patterns in the mass spectrum that can aid in structural elucidation. researchgate.netfigshare.comresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives, is also a viable option for increasing the volatility of polar analytes containing acidic protons.

Once derivatized, the sample can be introduced into the GC system. The separation is typically performed on a capillary column with a nonpolar stationary phase, such as a 5%-phenyl-95%-dimethylpolysiloxane phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular ion peak (or a fragment ion related to it) and a series of fragment ions that form a unique fingerprint for the compound. This fragmentation pattern is highly valuable for structural confirmation. For example, the mass spectrum of a picolinyl ester derivative of a fatty acid shows characteristic fragments separated by 14 atomic mass units, corresponding to the sequential loss of CH₂ groups, which can help in determining the structure of the aliphatic chain. figshare.comresearchgate.net

Table 2: GC-MS Analysis Parameters for Derivatized Picolinic Acid

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Agent | Trimethylsilyl (TMS) or Picolinyl ester forming reagents | To increase the volatility and thermal stability of 4,6-dimethoxypicolinic acid. researchgate.net |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column | A standard nonpolar column for the separation of a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow rate | An inert gas to carry the sample through the column. |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) | To achieve separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for the analysis of 4,6-dimethoxypicolinic acid in complex matrices. researchgate.netutsa.edunih.govhelsinki.fi Unlike GC-MS, LC-MS does not typically require derivatization for polar compounds, allowing for the direct analysis of 4,6-dimethoxypicolinic acid. utsa.edu

The HPLC front-end separates the components of the mixture as described in section 6.3.1. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that can generate intact molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) from polar and non-volatile analytes. researchgate.netnih.govnih.gov

Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and for structural elucidation. utsa.eduhelsinki.finih.gov In this approach, a specific precursor ion (e.g., the molecular ion of 4,6-dimethoxypicolinic acid) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), is highly specific and can be used for accurate quantification even in the presence of co-eluting interferences. nih.gov

The development of an LC-MS method for 4,6-dimethoxypicolinic acid would focus on optimizing the chromatographic separation to resolve it from other components and on fine-tuning the mass spectrometer parameters (e.g., ionization source settings, collision energy) to achieve maximum sensitivity and generate informative fragment ions for structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Information

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for obtaining structural information about 4,6-dimethoxypicolinic acid.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. masterorganicchemistry.comnist.gov The IR spectrum of 4,6-dimethoxypicolinic acid would be expected to show characteristic absorption bands corresponding to its various structural features. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. masterorganicchemistry.com A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid. masterorganicchemistry.com The presence of the aromatic pyridine ring would give rise to C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the two methoxy groups would likely appear as strong bands in the 1000-1300 cm⁻¹ range. For the related compound, 4-methoxypicolinic acid N-oxide, an asymmetric O-H stretching band has been experimentally assigned at 1380 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in 4,6-dimethoxypicolinic acid. science-softcon.descience-softcon.deresearchgate.netresearchgate.net The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the π → π* and n → π* transitions of the pyridine ring and the carboxylic acid group. The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the pyridine ring (the two methoxy groups and the carboxylic acid) and the solvent used. For picolinic acid derivatives, UV absorption is often monitored for detection in HPLC. researchgate.net

Table 3: Expected Spectroscopic Features for 4,6-Dimethoxypicolinic Acid

| Spectroscopic Technique | Expected Feature | Corresponding Structural Unit |

|---|---|---|

| Infrared (IR) Spectroscopy | Broad band at 2500-3300 cm⁻¹ | O-H stretch of the carboxylic acid masterorganicchemistry.com |

| Strong, sharp peak around 1700 cm⁻¹ | C=O stretch of the carboxylic acid masterorganicchemistry.com | |

| Bands at 1400-1600 cm⁻¹ | C=C and C=N stretches of the pyridine ring | |

| Strong bands at 1000-1300 cm⁻¹ | C-O stretch of the methoxy groups |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima in the UV region | π → π* and n → π* transitions of the aromatic system |

X-ray Crystallography for Solid-State Structure Determination

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This is often the most challenging step and may involve screening various crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques like slow evaporation or vapor diffusion). nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of the diffracted spots are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional structure.

For picolinic acid and its derivatives, X-ray crystallography has been used to study their crystal structures, revealing details about intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netmdpi.com Such studies on 4,6-dimethoxypicolinic acid would provide invaluable information about its solid-state conformation, the planarity of the pyridine ring, and the orientation of the methoxy and carboxylic acid substituents. This information is crucial for understanding its physical properties and for designing new materials or biologically active molecules.

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Elucidation

Chiroptical methods are a group of spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules. Circular Dichroism (CD) spectroscopy is one of the most widely used chiroptical methods. amanote.comnih.gov While 4,6-dimethoxypicolinic acid itself is not chiral, its derivatives or complexes with other chiral molecules could be. In such cases, CD spectroscopy would be an essential tool for elucidating their stereochemistry.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum is a plot of this differential absorption versus wavelength. The shape, sign, and intensity of the CD signals are highly sensitive to the three-dimensional arrangement of atoms in the molecule, particularly around the chromophores.

For example, if 4,6-dimethoxypicolinic acid were used as a ligand to form a complex with a metal ion that also coordinates to a chiral auxiliary, the resulting complex could be chiral. researchgate.net CD spectroscopy could then be used to study the stereochemistry of the complex and to investigate the interactions between the ligands and the metal center. Furthermore, if a derivative of 4,6-dimethoxypicolinic acid were synthesized that contained a stereocenter, CD spectroscopy would be indispensable for determining its absolute configuration and for studying its conformational preferences in solution.

While there are no specific reports on the chiroptical analysis of 4,6-dimethoxypicolinic acid, the principles of the technique are broadly applicable to any of its chiral derivatives or complexes that may be synthesized in the future.

Theoretical and Computational Investigations of 4,6 Dimethoxypicolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules. For 4,6-dimethoxypicolinic acid, these computational methods are invaluable for understanding its behavior at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in computational chemistry and physics due to its balance of accuracy and computational cost. wikipedia.org DFT calculations are used to determine the ground-state properties of molecules, including their optimized geometry, electronic structure, and various reactivity parameters. scirp.org

The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.orgscispace.com The process typically involves an iterative procedure to find the minimum energy geometry of a molecule. mdpi.comstorion.ru This geometry optimization involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. gaussian.com

For picolinic acid derivatives, DFT calculations, often combined with crystallographic data, are crucial for understanding their structural characteristics. These calculations can help resolve tautomeric states and elucidate the electronic factors that govern crystal packing. The choice of functional and basis set is critical for the accuracy of DFT calculations. mdpi.com Common functionals include B3LYP and PBEPBE, often paired with basis sets like 6-311G(d,p). nih.govekb.eg

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Common DFT Functionals and Basis Sets

| Type | Examples | Description |

|---|---|---|

| Functionals | B3LYP, PBEPBE, BP86 | Approximations for the exchange-correlation energy in DFT. Hybrid functionals like B3LYP mix DFT and Hartree-Fock exchange. uni-muenchen.de |

| Basis Sets | STO-3G, 3-21G, 6-31G(d,p), def2-SVP | Mathematical functions used to represent the atomic orbitals in a molecule. The complexity and size of the basis set affect the accuracy of the calculation. mdpi.comgoogle.com |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are essential for predicting various spectroscopic properties, providing a powerful tool for interpreting experimental spectra. High-precision spectroscopic data serves as a benchmark for refining these ab initio calculations. aps.org

Time-dependent DFT (TD-DFT) is a widely used ab initio method for predicting electronic absorption spectra. scirp.orgnih.gov By calculating the vertical excitation energies, TD-DFT can help to understand the origin of electronic transitions, such as π → π* and n → π* transitions. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly impact the accuracy of the predicted spectra. scirp.org

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using ab initio methods. These calculations provide insights into the vibrational modes of the molecule and can aid in the assignment of experimental spectral bands.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org By integrating Newton's laws of motion, MD simulations generate a trajectory that describes the positions and velocities of particles, providing insights into the conformational dynamics and stability of molecules. bonvinlab.orgnih.gov

The process of setting up an MD simulation typically involves several steps:

Preparation of the initial structure: This can be an experimentally determined structure or a model. bonvinlab.org

Solvation: The molecule is placed in a simulation box filled with a solvent, usually water. bonvinlab.org

Addition of ions: Ions are added to neutralize the system and mimic physiological concentrations. bonvinlab.org

Energy minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries. bonvinlab.org

Equilibration: The system is gradually heated and equilibrated under specific temperature and pressure conditions (NPT or NVT ensemble). bonvinlab.org

Production run: The simulation is run for a desired length of time to collect data on the molecule's dynamics. bonvinlab.org

For 4,6-dimethoxypicolinic acid, MD simulations can reveal the flexibility of the molecule and the accessible conformations of its methoxy (B1213986) and carboxylic acid groups. The analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bonding patterns, which are crucial for understanding its dynamic behavior. bonvinlab.org Recent studies have utilized MD simulations to investigate the conformational dynamics of similar molecules, highlighting the dynamic nature of these systems. fortunejournals.com

Computational Studies of Reaction Mechanisms and Pathways

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. smu.edu These studies provide a detailed, step-by-step understanding of how reactants are converted into products.

The reaction path is often studied using methods like the Intrinsic Reaction Coordinate (IRC) to connect stationary points (reactants, products, and transition states) on the potential energy surface. smu.edu The analysis of the reaction force and curvature can further dissect the reaction mechanism into distinct phases, revealing the key molecular motions that drive the reaction. smu.edu For instance, in an intramolecular hydrogen transfer, these methods can identify the phases corresponding to bond cleavage and bond formation. smu.edu

For 4,6-dimethoxypicolinic acid, computational studies could investigate various potential reactions, such as decarboxylation, esterification, or reactions involving the pyridine (B92270) nitrogen. By calculating the activation barriers for different pathways, these studies can predict the most likely reaction mechanism.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting how they might interact with a protein target. researchgate.netmdpi.com

The process involves placing the ligand (the smaller molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to evaluate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net

For derivatives of 4,6-dimethoxypicolinic acid, molecular docking can be employed to explore their potential as inhibitors of specific enzymes or as ligands for particular receptors. researchgate.netmdpi.com For example, docking studies have been used to investigate the binding of picolinic acid derivatives to the EGFR kinase domain, revealing key interactions that contribute to their inhibitory activity. researchgate.net The results of docking studies can guide the design of new derivatives with improved binding affinity and selectivity. scielo.org.mxmdpi.com

Biological Activity Studies of 4,6 Dimethoxypicolinic Acid Scaffolds: Academic Perspectives

Investigation of Enzyme Inhibition Profiles

The picolinic acid scaffold is a known chelator and can interact with various metalloenzymes. Derivatives of picolinic acid are recognized as potential enzyme inhibitors, a property that is fundamental to many therapeutic and herbicidal applications.

While specific enzyme inhibition data for 4,6-dimethoxypicolinic acid is not extensively documented, the general class of picolinic acids has been investigated for this purpose. For instance, certain substituted picolinic acids are known to inhibit acetolactate synthase (ALS), an enzyme crucial for amino acid synthesis in plants, which forms the basis of their herbicidal activity. vulcanchem.com Derivatives of the related 3,5-dimethoxypicolinic acid have been explored as herbicides. vulcanchem.com

Furthermore, the pyridine (B92270) moiety is a core component of proton pump inhibitors (PPIs), which act by covalently binding to cysteines on the gastric H+,K+-ATPase enzyme. nih.gov Other enzyme systems are also targets. For example, Polyporic acid has been found to inhibit dihydroorotate (B8406146) dehydrogenase, and Thelephoric acid is an inhibitor of prolyl endopeptidase, an enzyme implicated in Alzheimer's disease. 6-Propyl-2-thiouracil is another example of a pyridine-related heterocyclic compound that acts as an enzyme inhibitor, targeting thyroid peroxidase. sigmaaldrich.com

These examples suggest that the 4,6-dimethoxypicolinic acid scaffold has the potential to be an effective enzyme inhibitor. The specific profile would depend on how the methoxy (B1213986) groups at the 4- and 6-positions influence the molecule's shape, electronic distribution, and binding affinity for the active site of a target enzyme.

Table 1: Examples of Enzyme Inhibition by Related Scaffolds

| Compound/Class | Target Enzyme | Biological Effect | Reference |

|---|---|---|---|

| Substituted Picolinic Acids | Acetolactate Synthase (ALS) | Herbicidal | vulcanchem.com |

| Pyridylmethylsulfinyl benzimidazoles | H+,K+-ATPase (Proton Pump) | Inhibition of Gastric Acid Secretion | nih.gov |

| Polyporic Acid | Dihydroorotate Dehydrogenase | Antifungal, Antibacterial | |

| Thelephoric Acid | Prolyl Endopeptidase | Potential Alzheimer's Treatment |

Cellular Pathway Modulation Studies

Picolinic acid and its derivatives can exert their biological effects by modulating various cellular signaling pathways, often leading to outcomes like apoptosis (programmed cell death), cell cycle arrest, or anti-inflammatory responses. Picolinic acid itself has been shown to induce apoptosis in certain cancer cell lines through the activation of caspase pathways. It is hypothesized that derivatives like dimethoxypicolinic acid could share similar properties.

For example, a related compound, 4,5-dimethoxycanthin-6-one, was identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1). nih.gov Its action on LSD1 in glioblastoma cells led to the inhibition of the AKT/mTOR and MAPK signaling pathways, which are critical for cell proliferation. nih.gov This inhibition ultimately triggered both apoptosis and pyroptosis, a form of inflammatory cell death. nih.gov

The modulation of such fundamental pathways highlights the therapeutic potential of these scaffolds. The specific effects of 4,6-dimethoxypicolinic acid would be dependent on its unique interactions with cellular targets, which may differ from its isomers due to the positioning of the methoxy groups.

Table 2: Cellular Pathways Modulated by Related Compounds

| Compound | Modulated Pathway(s) | Cellular Outcome | Reference |

|---|---|---|---|

| Picolinic Acid | Caspase Activation | Apoptosis |

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing a chemical scaffold to enhance its biological activity and selectivity while minimizing toxicity. gardp.org For the picolinic acid family, the nature and position of substituents on the pyridine ring dramatically influence their biological effects.

Key structural features that are often considered in SAR studies include:

The Carboxylic Acid Group: This group is often vital for activity, potentially acting as a hydrogen bond donor/acceptor or a chelating agent for metal ions.

The Pyridine Nitrogen: This nitrogen atom can participate in hydrogen bonding or coordinate with metal centers in enzymes.

In studies of benzoic acid derivatives with anti-sickling properties, the strategic placement of functional groups was designed to interact with specific amino acid residues on hemoglobin. iomcworld.com Similarly, for thionicotinic acid derivatives, the presence of a carboxylic acid was found to be crucial for potent vasorelaxant and antioxidant activity compared to amide or nitrile versions of the molecule. mdpi.com The position of the two methoxy groups in 4,6-dimethoxypicolinic acid would define its specific three-dimensional shape and electronic profile, thereby determining its affinity and selectivity for particular biological targets. A detailed SAR would require the synthesis and evaluation of a series of analogues where the methoxy groups are moved or replaced. nih.govnih.gov

Exploration of Novel Scaffolds for Pharmacological Research Interest

A chemical scaffold is a core structure from which a variety of new compounds can be synthesized. The process of "scaffold hopping" involves modifying a core structure to create new chemotypes with potentially improved properties. nih.gov The picolinic acid framework is a valuable starting point for such explorations in medicinal chemistry. mdpi.com

Derivatives of this scaffold are investigated for a wide range of applications, including:

Antiviral Agents: As a core structure in HIV protease inhibitors. vulcanchem.com

Antihistamines: Used to create H1 receptor antagonists. vulcanchem.com

Antibody-Drug Conjugates: The chelating properties of picolinic acid derivatives make them suitable for linking therapeutic agents to antibodies.

Anti-tubercular and Antibacterial Agents: The nalidixic acid scaffold, another pyridine-based structure, has been re-engineered to develop new leads against resistant pathogens. nih.gov

The 4,6-dimethoxypicolinic acid structure, with its specific substitution pattern, offers unique opportunities for functionalization. The methoxy groups and the available positions on the pyridine ring can be modified to generate libraries of new compounds for screening against various pharmacological targets. mdpi.commdpi.commdpi.comnih.govrsc.org The inherent three-dimensionality of spirocyclic scaffolds, which can improve pharmacological properties, is another avenue of exploration for which pyridine-based structures could serve as a foundation. bldpharm.com

Mechanistic Insights into Antimicrobial Activities (e.g., related metal complexes)

The development of resistance to conventional antibiotics has spurred research into new antimicrobial agents, with metal complexes showing significant promise. mdpi.com Picolinic acid and its derivatives are excellent ligands for forming stable complexes with a variety of transition metals, including chromium, molybdenum, cobalt, copper, and zinc. mdpi.combiotech-asia.org

The antimicrobial mechanism of these metal complexes is often multifaceted. It is generally believed that chelation of the metal ion to the organic ligand enhances the lipophilicity of the complex. This increased lipophilicity allows the complex to more easily penetrate the lipid membranes of microbial cells. scielo.org.mx

Once inside the cell, the complex can disrupt normal cellular processes in several ways:

Enzyme Inhibition: The metal ion can bind to the active sites of essential enzymes, blocking their function.

Protein Synthesis Disruption: The complex can interfere with the synthesis of proteins necessary for bacterial survival. scielo.org.mx

DNA Interaction: Some metal complexes can bind to DNA, inhibiting replication and transcription.

Studies on Schiff base metal complexes have shown that the activity of the ligand is often enhanced upon complexation with a metal ion. biotech-asia.orgscielo.org.mxresearchgate.net For example, molybdenum (VI) complexes have demonstrated inhibitory activity against bacteria like P. aeruginosa and S. aureus. mdpi.com While no specific studies on metal complexes of 4,6-dimethoxypicolinic acid were identified, its N,O-donor atoms make it an ideal candidate for forming such complexes. It is plausible that its metal complexes would exhibit antimicrobial activity through mechanisms similar to those observed for other picolinic acid and Schiff base derivatives. mdpi.comscielo.org.mx

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,6-Dimethoxypicolinic acid |

| 3,5-Dimethoxypicolinic acid |

| Picolinic acid |

| 3,5-Dichloro-4,6-dimethoxypyridine-2-carboxylic acid |

| 4,5-Dimethoxycanthin-6-one |

| Polyporic acid |

| Thelephoric acid |

| 6-Propyl-2-thiouracil |

| Benzoic acid |

| Thionicotinic acid |

| Nalidixic acid |

| Molybdenum (VI) |

| Chromium (III) |

| Cobalt (II), Cobalt (III) |

| Copper (II) |

Future Research Directions and Emerging Paradigms for 4,6 Dimethoxypicolinic Acid

Integration with Advanced Synthetic Technologies